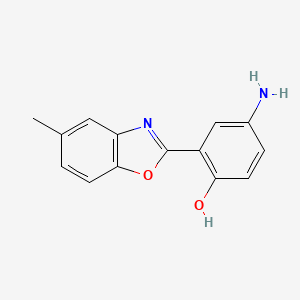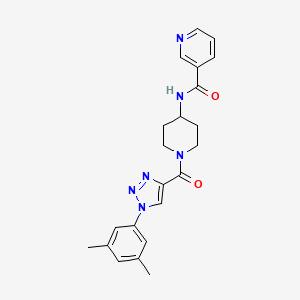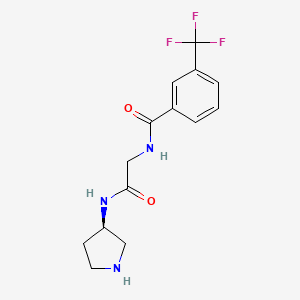
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, also known as 4-Amino-5-methylbenzo-2-oxazolone (AMBO), is an organic compound and a member of the oxazolone family. It is a white solid powder with a molecular weight of 213.22 g/mol and a melting point of 188-190 °C. AMBO is a versatile and highly reactive molecule that can be used in numerous applications in organic synthesis. It is used in the synthesis of organic compounds, such as aldehydes, ketones, amines, and other heterocyclic compounds. Additionally, AMBO has been used in the synthesis of pharmaceuticals, dyes, and other materials.
Scientific Research Applications
Antibacterial Properties
- Synthesis and Antibacterial Properties : Schiff base compounds similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, have been synthesized and shown to exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Photodynamic Therapy for Cancer
- Zinc Phthalocyanine Derivatives for Cancer Treatment : Studies on new zinc phthalocyanine derivatives, structurally similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, have shown that these compounds possess high singlet oxygen quantum yield, making them potent for use as Type II photosensitizers in photodynamic therapy for treating cancer (Pişkin et al., 2020).
Fluorescent and Colorimetric pH Probe
- Use in pH Monitoring : A study has developed a highly water-soluble fluorescent and colorimetric pH probe using a compound structurally similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. This probe is effective for monitoring acidic and alkaline solutions and can potentially work as an on-off real-time pH sensor for intracellular pH imaging (Diana et al., 2020).
Photophysical Characteristics in Fluorescence
- Photophysical Properties in Fluorescent Compounds : Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, which include compounds structurally related to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, has revealed that these compounds exhibit significant photophysical properties with single absorption and dual emission characteristics. This makes them suitable for applications in fluorescence-based technologies (Padalkar et al., 2011).
Proteasome Inhibition and Anticancer Effects
- Proteasome Inhibition in Cancer Cells : Compounds including 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol have been studied for their potential in inhibiting the proliferation of human liver cancer HepG2 cells. These compounds have shown to inhibit the activity of the human cancer cellular 20S proteasome, suggesting their potential use in anticancer therapies (Yan et al., 2015).
Electrochemical Oxidation and Organosulfur Synthesis
- Electrochemical Synthesis of Organosulfur Compounds : A study on the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, closely related to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, demonstrated the synthesis of new organosulfur compounds. This process could have significant implications in the field of organic chemistry and materials science (Amani & Torabi, 2021).
Synthesis and Antimicrobial Activity
- Development of Antimicrobial Agents : Research has been conducted on the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, including compounds similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. These compounds have been evaluated for their antibacterial activities against various bacterial strains, demonstrating their potential as antimicrobial agents (Padalkar et al., 2016).
properties
IUPAC Name |
4-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-7-9(15)3-4-12(10)17/h2-7,17H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJINNIPXJAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)


![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)
![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)


![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)

